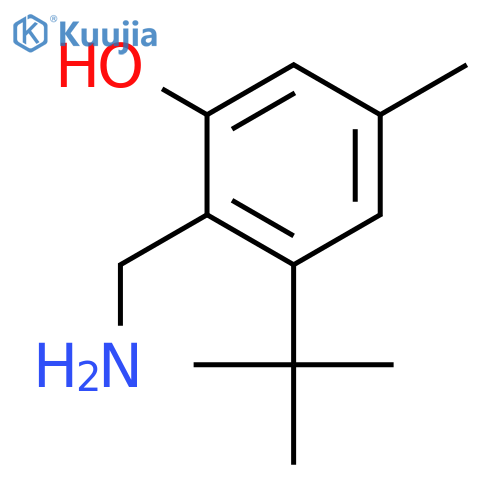Cas no 639069-92-4 (Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl-)

639069-92-4 structure
商品名:Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl-
Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- 化学的及び物理的性質
名前と識別子
-
- Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl-
- 2-(aminomethyl)-3-tert-butyl-5-methylphenol
- 639069-92-4
- DA-04105
- SCHEMBL3622941
-
- インチ: InChI=1S/C12H19NO/c1-8-5-10(12(2,3)4)9(7-13)11(14)6-8/h5-6,14H,7,13H2,1-4H3
- InChIKey: LEQHQFBCBMIBSP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 193.146664230Da
- どういたいしつりょう: 193.146664230Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 46.3Ų
Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8648837-1.0g |
2-(aminomethyl)-3-tert-butyl-5-methylphenol |
639069-92-4 | 95% | 1.0g |
$0.0 | 2022-12-31 |
Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
639069-92-4 (Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl-) 関連製品
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
